(E)-3-(4-(1H-咪唑-1-基)苯基)丙烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

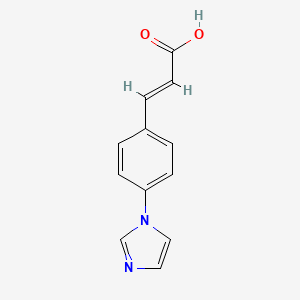

The compound (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid is a derivative of acrylic acid with a phenyl group substituted with an imidazole ring. This structure is of interest due to its potential applications in various fields, including corrosion inhibition and pharmaceuticals. The imidazole ring is a five-membered planar ring that contains two nitrogen atoms, which is known for its role in the structure of many important biological molecules, including histidine and the nucleotide bases of DNA and RNA.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid, they do provide insights into the synthesis of related compounds. For instance, the synthesis of functionalized quinazoline derivatives involves the treatment of a precursor with π-deficient compounds such as phenyl isocyanate and phenyl isothiocyanate . This suggests that similar synthetic routes could potentially be applied to the synthesis of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid by using appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid is characterized by the presence of an imidazole ring attached to a phenyl group, which is further connected to an acrylic acid moiety. The structure of a related compound, 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid, was established using various spectroscopic techniques, including IR, 1H NMR, 13C-NMR, and mass spectrometry . These techniques could similarly be employed to elucidate the structure of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid.

Chemical Reactions Analysis

The chemical reactivity of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid can be inferred from the behavior of related compounds. For example, the quinazoline derivative underwent reactions such as S- and N-glucosidation, Michael reaction, Mannich reaction, and condensation with α-amino acids . These reactions indicate the potential for (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid to participate in various organic transformations, which could be explored for the synthesis of novel compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid can be partially understood through its application as a corrosion inhibitor. The self-assembled films formed by this compound on the iron surface were investigated for their protective abilities against corrosion using electrochemical impedance spectroscopy and polarization curves . The results indicated that the films could spontaneously form on the iron surface and that longer immersion times resulted in stronger inhibition abilities. Quantum chemical calculations were used to explain the experimental results, which suggests that the electronic structure of the compound plays a significant role in its interaction with the iron surface .

科学研究应用

防腐蚀

(E)-3-(4-((1H-咪唑-1-基)甲基)苯基)丙烯酸已被用于在铁表面形成自组装薄膜。这些薄膜表现出对铁腐蚀的保护能力,通过电化学阻抗谱和极化曲线技术进行了研究。实验结果表明,这些薄膜可以自发地在铁表面形成,随着在溶液中浸泡时间的延长,增强了缓蚀性 (张哲等,2009)。

晶体工程

在晶体工程领域,包括(E)-3-(4-((1H-咪唑-1-基)甲基)苯基)丙烯酸及其衍生物在内的有机主体的取代基团的转化,已证明对无限1D水链/带的形成具有显著的控制作用。这突出了其在微调水链结构中的应用,强调了其在晶体工程中的潜力 (王永涛等,2007)。

提高石油采收率

在提高石油采收率的背景下,一项研究将3-(2-(2-十七烷-8-烯基-4,5-二氢-咪唑-1-基)乙基氨基羰基)丙烯酸((E)-3-(4-(1H-咪唑-1-基)苯基)丙烯酸的衍生物)与其他化合物结合,制备出新型的基于丙烯酰胺的共聚物。这些聚合物表现出优异的增稠、剪切稳定性、耐盐性和耐温性,使其适用于提高石油采收率的应用 (S. Gou 等,2015)。

配位聚合物和发光

(E)-3-(4-((1H-咪唑-1-基)甲基)苯基)丙烯酸已用于合成新型配位聚合物。例如,合成了由这种酸的去质子形式与 Zn(II) 离子连接的配位聚合物,显示出在光致发光光谱和热重分析中的潜在应用 (杨伟等,2012)。

电子性质分析

该化合物已对其电子性质进行了研究,其中使用量子化学方法确定了其结构参数、热力学性质和振动频率。这表明其在理解和设计具有特定电子和传输性质的分子方面的潜在应用 (V. Arjunan 等,2014)。

安全和危害

This compound may cause serious eye irritation, respiratory irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in the eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

(E)-3-(4-imidazol-1-ylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)6-3-10-1-4-11(5-2-10)14-8-7-13-9-14/h1-9H,(H,15,16)/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPHRTMDCPLTTK-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670332 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)

![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)

![(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2516388.png)

![2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2516389.png)

![1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2516393.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2516396.png)

![3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2516399.png)